Cas no 59953-93-4 ((2E)-3-4-(prop-2-en-1-yloxy)phenylprop-2-enoic acid)

59953-93-4 structure
Produktname:(2E)-3-4-(prop-2-en-1-yloxy)phenylprop-2-enoic acid
(2E)-3-4-(prop-2-en-1-yloxy)phenylprop-2-enoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propenoic acid, 3-[4-(2-propen-1-yloxy)phenyl]-, (2E)-
- (e)-3-(4-(Allyloxy)phenyl)acrylic acid
- (2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
- (2E)-3-4-(prop-2-en-1-yloxy)phenylprop-2-enoic acid
-
- MDL: MFCD02366638
- Inchi: 1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-5+
- InChI-Schlüssel: BDQXWLNXUBMIEG-VMPITWQZSA-N
- Lächelt: C(O)(=O)/C=C/C1=CC=C(OCC=C)C=C1
(2E)-3-4-(prop-2-en-1-yloxy)phenylprop-2-enoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-832894-0.05g |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid |
59953-93-4 | 95.0% | 0.05g |
$135.0 | 2025-02-19 | |
Enamine | EN300-832894-1.0g |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid |
59953-93-4 | 95.0% | 1.0g |
$614.0 | 2025-02-19 | |
Enamine | EN300-832894-10.0g |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid |
59953-93-4 | 95.0% | 10.0g |
$2638.0 | 2025-02-19 | |
Enamine | EN300-832894-2.5g |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid |
59953-93-4 | 95.0% | 2.5g |
$1202.0 | 2025-02-19 | |
Enamine | EN300-832894-5.0g |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid |
59953-93-4 | 95.0% | 5.0g |
$1779.0 | 2025-02-19 | |
Enamine | EN300-832894-10g |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid |
59953-93-4 | 90% | 10g |
$2638.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414465-50mg |
(e)-3-(4-(Allyloxy)phenyl)acrylic acid |
59953-93-4 | 98% | 50mg |
¥3396.00 | 2024-05-07 | |
Aaron | AR01EMR1-50mg |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid |
59953-93-4 | 95% | 50mg |
$211.00 | 2025-02-10 | |
Aaron | AR01EMR1-500mg |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid |
59953-93-4 | 95% | 500mg |
$685.00 | 2025-02-10 | |
1PlusChem | 1P01EMIP-250mg |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid |
59953-93-4 | 95% | 250mg |
$407.00 | 2024-04-22 |
(2E)-3-4-(prop-2-en-1-yloxy)phenylprop-2-enoic acid Verwandte Literatur
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
59953-93-4 ((2E)-3-4-(prop-2-en-1-yloxy)phenylprop-2-enoic acid) Verwandte Produkte
- 1806021-59-9(4-Amino-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-methanol)
- 215177-23-4(Benzenemethanamine, N-hexyl-4-methyl-)
- 97704-28-4(2-methyl-1-(3-methylphenyl)cyclohexan-1-ol)
- 2227797-40-0((1R)-3-amino-1-(2-bromo-4-fluorophenyl)propan-1-ol)
- 1301706-71-7(Dde-D-Lys(Fmoc)-OH)
- 1795529-48-4(N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide)
- 2229231-72-3(1-2-chloro-6-(trifluoromethyl)phenyl-2-fluoroethan-1-ol)
- 1266519-92-9(ethyl 4-(3-chloro-4-fluorophenyl)thiazole-2-carboxylate)
- 2138194-15-5(Methyl 2-(fluorosulfonyl)-4-methylbenzoate)
- 1022425-66-6(Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:59953-93-4)(2E)-3-4-(prop-2-en-1-yloxy)phenylprop-2-enoic acid

Reinheit:99%/99%
Menge:1g/250mg
Preis ($):561/286